Home > Products > Screening Compounds P39455 > 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one
3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one - 63314-19-2

3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one

Catalog Number: EVT-5728217
CAS Number: 63314-19-2
Molecular Formula: C18H11ClN2O2
Molecular Weight: 322.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Quinazolinones, in general, are recognized for their diverse biological activities and have emerged as important scaffolds in medicinal chemistry. [, , ] Their presence in numerous natural products and their ability to interact with various biological targets make them attractive candidates for drug discovery and development. []

Overview

3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, characterized by its unique structural features that include a chlorophenyl group and a furan moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. The synthesis of this compound is typically achieved through various organic reactions involving anthranilic acid derivatives and other reagents.

Source and Classification

This compound is classified under quinazolinones, a class of heterocyclic compounds known for their diverse pharmacological activities. Quinazolinones are often investigated for their potential as therapeutic agents in treating various diseases, including cancer and neurological disorders. The specific compound of interest, 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one, can be synthesized through several methods, primarily involving condensation reactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one can be accomplished through multiple synthetic routes. One effective method involves the condensation of anthranilic acid derivatives with furan derivatives in the presence of a suitable catalyst. For example, the reaction may be facilitated using graphene oxide nanosheets as a catalyst in an aqueous medium, which enhances yield and selectivity:

  1. Reagents: Anthranilic acid (or its derivatives), furan-2-carbaldehyde, and graphene oxide nanosheets.
  2. Procedure:
    • Mix anthranilic acid with furan-2-carbaldehyde in an aqueous solution.
    • Add graphene oxide nanosheets as a catalyst.
    • Stir the mixture at room temperature until the reaction is complete (monitored by thin-layer chromatography).
    • Isolate the product through filtration and recrystallization from ethanol.

This method has been reported to yield high purity products with good yields (up to 90%) under mild conditions .

Molecular Structure Analysis

Structure and Data

The molecular structure of 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one can be represented as follows:

C15H10ClN1O\text{C}_{15}\text{H}_{10}\text{ClN}_1\text{O}

This structure consists of:

  • A quinazolinone core (the 4(3H)-one structure).
  • A chlorophenyl substituent at position 3.
  • A furan ring at position 2.

Key Structural Data:

  • Molecular Weight: Approximately 255.7 g/mol.
  • Melting Point: Typically around 210–212 °C .
  • Infrared Spectroscopy: Characteristic absorption bands include those corresponding to C=O and C=N bonds, confirming the presence of the quinazolinone moiety .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical reactivity of 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one includes various transformations that can be exploited for further functionalization:

  1. Nucleophilic Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents.
  2. Reduction Reactions: The ketone functionality can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Condensation Reactions: The furan moiety allows for further reactions such as electrophilic aromatic substitution or cycloaddition reactions.

These reactions provide pathways for synthesizing derivatives with enhanced biological activity or altered pharmacological properties .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one often involves interaction with specific biological targets, such as enzymes or receptors involved in disease pathways. Preliminary studies suggest that this compound may exert its effects through:

  1. Inhibition of Cell Proliferation: By interfering with signaling pathways that promote cell growth.
  2. Induction of Apoptosis: Triggering programmed cell death in cancer cells.
  3. Anti-inflammatory Effects: Modulating inflammatory pathways possibly via inhibition of pro-inflammatory cytokines.

Experimental data supporting these mechanisms include cell viability assays and apoptosis assays conducted on various cancer cell lines .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one include:

  • Appearance: Typically a white solid.
  • Solubility: Soluble in organic solvents like ethanol and dimethyl sulfoxide but poorly soluble in water.

Chemical Properties:

  • Reactivity towards electrophiles due to the presence of electron-rich furan and electron-withdrawing chlorophenyl groups.

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) confirm the identity and purity of synthesized compounds .

Applications

Scientific Uses

The potential applications of 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one span several fields:

  1. Medicinal Chemistry: As a lead compound for developing new anti-cancer drugs.
  2. Pharmaceutical Research: Investigated for its anti-inflammatory properties.
  3. Biological Studies: Used to explore mechanisms related to cell signaling pathways in cancer biology.

Research continues to explore its efficacy and safety profiles, aiming to optimize its therapeutic potential .

Introduction to Quinazolin-4(3H)-one Derivatives

Structural Classification of Quinazolinone Heterocycles

Quinazolinones are systematically classified based on the position and oxidation state of the keto group, alongside substitution patterns:

Table 1: Structural Classification of Quinazolinone Derivatives

Classification TypeSubtypesKey Structural Features
By Oxo Group Position2(1H)-QuinazolinonesOxo group at position 2, lactam tautomerism
4(3H)-QuinazolinonesOxo group at position 4, biologically prevalent form
2,4(1H,3H)-QuinazolinedionesDiketone system at positions 2 and 4
By Substitution Pattern2-Substituted-4(3H)-quinazolinonesModifications at position 2 (e.g., furan)
3-Substituted-4(3H)-quinazolinonesModifications at position 3 (e.g., 4-chlorophenyl)
2,3-Disubstituted-4(3H)-quinazolinonesSimultaneous modifications at positions 2 and 3

The compound 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one belongs to the 2,3-disubstituted-4(3H)-quinazolinone category, where the furan ring occupies position 2 and the 4-chlorophenyl group attaches to the N3 position. This specific arrangement creates a planar, π-conjugated system that enhances DNA intercalation potential and protein binding affinity. The chlorophenyl substituent contributes significant electronic effects, while the furan heterocycle introduces hydrogen-bonding capability and moderate polarity [4] [5] [7].

Historical Development of Quinazolinone-Based Pharmacophores

The quinazolinone scaffold has evolved through distinct developmental phases:

  • Early Synthetic Work (1869–1950s): Initial synthesis by Griess (1869) via cyanogen and anthranilic acid reaction established the core bicyclic structure. Gabriel's 1903 synthesis provided a more practical route, enabling foundational studies of quinazolinone reactivity and ring transformations [4].
  • Medicinal Chemistry Exploration (1960s–1990s): Systematic derivatization yielded the first bioactive agents, including the GABAergic anxiolytic etaqualone and sedative mecloqualone. The discovery of natural quinazolinones (e.g., febrifugine, tryptanthrin) further stimulated pharmacological interest [7].
  • Targeted Drug Design Era (2000s–Present): Structure-based approaches generated clinically significant agents:
  • Idelalisib (PI3Kδ inhibitor, FDA-approved 2014)
  • Halofuginone (prolyl-tRNA synthetase inhibitor, veterinary/anticancer applications)
  • Novel antibacterial and anticancer leads targeting penicillin-binding proteins and kinases [2] [7].

Table 2: Key Milestones in Quinazolinone Drug Development

YearMilestoneSignificance
1869Griess synthesizes first quinazolinone derivativeEstablished core bicyclic structure
1903Gabriel develops improved synthetic routeEnabled scalable production for research
1960sDevelopment of first CNS-active agents (e.g., mecloqualone)Validated therapeutic potential of scaffold
1990sIsolation of natural quinazolinones with antimalarial activity (febrifugine)Revealed evolutionary optimization of scaffold
2014FDA approval of idelalisib for leukemiaDemonstrated clinical viability of modern quinazolinones

Biological and Pharmacological Significance of Quinazolinone Scaffolds

The 4(3H)-quinazolinone core exhibits remarkable pharmacological versatility, functioning as a molecular platform for diverse biological activities:

  • Antibacterial Agents: Derivatives like compound 2 (identified via PBP2a in silico screening) inhibit penicillin-binding proteins in MRSA (MIC = 2 μg/mL against S. aureus ATCC 29213). SAR studies demonstrate enhanced potency with electron-withdrawing para-substitutions (e.g., nitrile MIC 0.03 μg/mL, alkynyl MIC 0.003 μg/mL) [2].
  • Anticancer Therapeutics: Halogenated derivatives show potent inhibition of breast cancer (MCF-7) cell proliferation. Molecular docking reveals interactions with kinase targets including VEGFR-2 (e.g., compound 35, IC₅₀ = 0.29 μM) [5] [7].
  • Anticonvulsant Activity: QSAR models (R² = 0.899) identify key descriptors (ATS2v, VE2_DZv) predicting efficacy against maximal electroshock-induced seizures [6].
  • Agrochemical Applications: Fluquinconazole and proquinazid utilize the quinazolinone scaffold for fungicidal activity through inhibition of ergosterol biosynthesis [7].

Table 3: Biological Activities of Quinazolinone Derivatives by Substitution Pattern

Biological TargetOptimal SubstituentsPotency RangeMechanistic Insights
MRSA Penicillin-Binding ProteinsPara-CN (15), Para-C≡CH (16)MIC 0.003–0.03 μg/mLAllosteric PBP2a inhibition + covalent binding
Kinases (VEGFR-2/FGFR-1)3-Carboxyphenyl + terminal alkyne (27)IC₅₀ 0.29–0.47 μMType II kinase inhibition (DFG-out conformation)
MCF-7 Breast Cancer CellsHalogenated 4(3H)-quinazolinonesLow micromolar IC₅₀Cell cycle arrest + apoptosis induction
Anticonvulsant TargetsThiadiazolyl/thiazolidinonyl derivativesED₅₀ < 100 mg/kgGABAergic modulation + sodium channel blockade

Rationale for Functionalization with 4-Chlorophenyl and Furan Moieties

The strategic incorporation of 4-chlorophenyl and furan-2-yl groups enhances target affinity through complementary mechanisms:

  • 4-Chlorophenyl at N3 Position:
  • Electron-Withdrawing Effect: The chlorine atom (Hammett σₚ = 0.23) enhances electrophilic character, facilitating π-stacking with aromatic residues in enzyme binding pockets (e.g., PBP2a, kinase allosteric sites) [2] [5].
  • Hydrophobic Occupancy: Fills hydrophobic subpockets in targets like PBP2a, with para-substitution optimizing steric complementarity versus ortho/meta isomers [2] [4].
  • Metabolic Stability: Chlorine reduces oxidative metabolism compared to methyl/methoxy groups, extending plasma half-life [5] [7].

  • Furan-2-yl at C2 Position:

  • Hydrogen-Bonding Capacity: Oxygen atom acts as hydrogen-bond acceptor, enhancing interactions with protein residues (e.g., Asn104 in PBP2a) [2] [3].
  • Moderate Polarity: Balances hydrophilicity/lipophilicity (clogP ≈ 2.5), improving cell membrane permeability versus purely aryl substituents [3] [4].
  • Conformational Restriction: The heterocycle's rigid planar geometry stabilizes bioactive conformation, reducing entropic penalty upon binding [3] [7].

Table 4: Molecular Interactions Enabled by 4-Chlorophenyl and Furan Moieties

Functional GroupKey Molecular InteractionsBiological ImpactRepresentative Compound
4-ChlorophenylHydrophobic pocket fillingEnhanced target binding affinity3-(4-Chlorophenyl)-2-arylquinazolinone
Halogen bonding (Cl···O=C/N)Improved selectivity vs. off-targetsMRSA-active derivatives (CID 722899)
π-π stacking with Tyr/Phe/His residuesStabilization of protein-ligand complexKinase inhibitors (e.g., compound 35)
Furan-2-ylH-bond acceptance (O atom)Direct interaction with catalytic residues2-(Furan-2-yl)-3-phenyl derivatives
Coordination with metal ionsInhibition of metalloenzymesAnticancer quinazolinones
Enhanced resonance stabilizationImproved planarity for DNA intercalationAntitumor agents (e.g., luotonin B)

The synergistic combination of these moieties creates a balanced pharmacophore with optimized steric, electronic, and solubility properties for targeting diverse biological pathways. Molecular modeling confirms that the furan's oxygen and chlorophenyl's chlorine engage in cooperative interactions within the allosteric site of PBP2a, explaining the enhanced antibacterial activity of 3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one derivatives compared to monosubstituted analogs [2] [3] [7].

Properties

CAS Number

63314-19-2

Product Name

3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4(3H)-one

IUPAC Name

3-(4-chlorophenyl)-2-(furan-2-yl)quinazolin-4-one

Molecular Formula

C18H11ClN2O2

Molecular Weight

322.7 g/mol

InChI

InChI=1S/C18H11ClN2O2/c19-12-7-9-13(10-8-12)21-17(16-6-3-11-23-16)20-15-5-2-1-4-14(15)18(21)22/h1-11H

InChI Key

RYTJBZYFBRQWDN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)C3=CC=CO3)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.